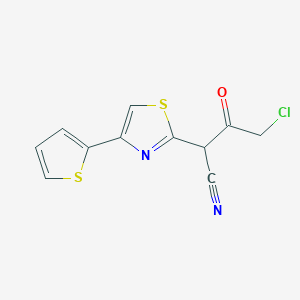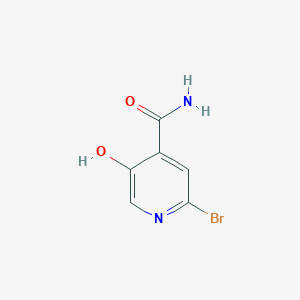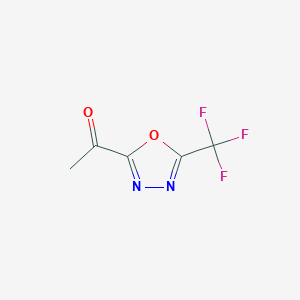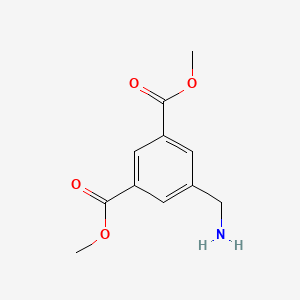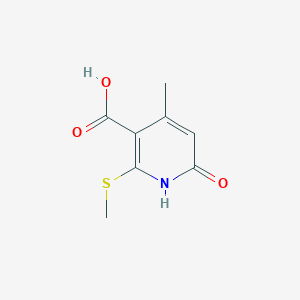![molecular formula C10H16N2 B12436942 [1-(2,4-Dimethylphenyl)ethyl]hydrazine CAS No. 1016712-46-1](/img/structure/B12436942.png)
[1-(2,4-Dimethylphenyl)ethyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,4-Dimethylphenyl)ethyl]hydrazine: is an organic compound with the molecular formula C10H16N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 2,4-dimethylphenyl group via an ethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dimethylphenyl)ethyl]hydrazine typically involves the reaction of 2,4-dimethylphenylacetaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4-Dimethylphenylacetaldehyde+Hydrazine Hydrate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2,4-Dimethylphenyl)ethyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of substituted hydrazines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2,4-Dimethylphenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals, agrochemicals, and other industrial products. Its unique chemical properties make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-(2,4-Dimethylphenyl)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The compound may inhibit enzymes, disrupt cellular processes, or induce oxidative stress, depending on its specific mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylphenylhydrazine: A closely related compound with similar chemical properties.
Phenylhydrazine: Another hydrazine derivative with a phenyl group.
Ethylhydrazine: A simpler hydrazine derivative with an ethyl group.
Uniqueness
[1-(2,4-Dimethylphenyl)ethyl]hydrazine is unique due to the presence of both the 2,4-dimethylphenyl group and the ethyl linkage, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other hydrazine derivatives.
Propriétés
Numéro CAS |
1016712-46-1 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-7-4-5-10(8(2)6-7)9(3)12-11/h4-6,9,12H,11H2,1-3H3 |
Clé InChI |
XJYLNXLJAYDBJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


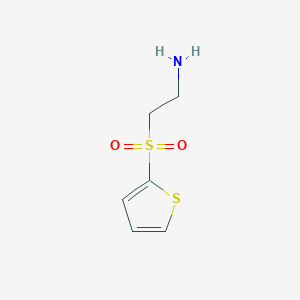
![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)
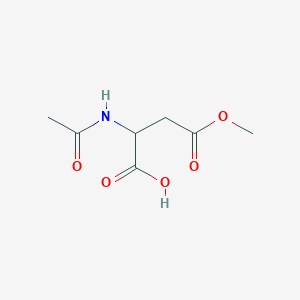
![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)
![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)
